
Acetoacetanilide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoacetanilide is typically synthesized through the acetoacetylation of aniline using diketene . The reaction involves the following steps:
- Aniline is reacted with diketene in an organic solvent under anaerobic conditions.
- The reaction mixture is then refluxed, and the product is isolated by recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with diketene or ethyl acetoacetate . The process involves:
- Mixing aniline with diketene or ethyl acetoacetate in the presence of a catalyst.
- Heating the mixture under reflux conditions.
- Isolating the product through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: Acetoacetanilide undergoes various chemical reactions, including:
Azo Coupling: this compound reacts with diazonium salts to form azo compounds, which are used as pigments.
Condensation Reactions: It undergoes condensation with o-phenylenediamine to form Schiff bases.
Dehydration: In the presence of sulfuric acid, this compound dehydrates to form 4-methyl-2-quinolone.
Common Reagents and Conditions:
Azo Coupling: Diazonium salts, typically under acidic conditions.
Condensation: o-Phenylenediamine, often in the presence of a catalyst.
Dehydration: Sulfuric acid as a dehydrating agent.
Major Products:
Azo Compounds: Used as pigments.
Schiff Bases: Used in various chemical syntheses.
4-Methyl-2-quinolone:
Scientific Research Applications
Pharmaceutical Applications
Chemical Intermediate in Drug Synthesis
Acetoacetanilide serves as a versatile chemical intermediate in the synthesis of various pharmaceutical compounds. Its utility in drug manufacturing is increasing due to the ongoing advancements in pharmaceutical research and development. It is particularly significant in the synthesis of analgesics and antipyretics, where it acts as a precursor for more complex molecules.
Cytotoxic and Antitumor Studies
Recent studies have demonstrated the cytotoxic effects of this compound derivatives, particularly when complexed with transition metals. For instance, the copper complex of this compound N(4)-methyl(phenyl)thiosemicarbazone exhibited significant antitumor activity against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) models. The IC50 value for this complex was found to be 46 μg/ml, indicating potent cytotoxicity .
Case Study: Antitumor Activity
In a study assessing the efficacy of this compound derivatives on cancer cell lines, various compounds were synthesized and screened for their cytotoxic properties. Notably, derivatives showed promising activity against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460), with IC50 values indicating effective inhibition of tumor growth .
Agricultural Applications
Synthesis of Agrochemicals
This compound is increasingly utilized in the synthesis of agrochemicals, responding to the agricultural sector's demand for effective pest control solutions. Its derivatives are being explored for their potential in developing safer and more efficient herbicides and fungicides .
Innovative Compounds Development
Research has focused on the synthesis of thiophene derivatives from this compound, which have shown potential cytotoxic activities against various cancer cell lines. These compounds could also serve as effective agrochemicals due to their biological activity .
Industrial Applications
Dye and Pigment Production
This compound is extensively used in the dye industry as an intermediate for producing vibrant pigments. Its stability and ability to yield a wide range of colors make it a preferred choice among manufacturers in textiles, printing, and coatings .
Market Trends
The demand for this compound is growing globally, particularly in regions such as Asia Pacific, where industrialization drives its use in paints and coatings. The market is also expanding due to innovations in production technologies that prioritize sustainability and efficiency .
Safety and Environmental Impact
Toxicological Profile
While this compound is generally considered to have low toxicity when handled properly, studies indicate potential health risks such as methemoglobinemia at high exposure levels. However, its production occurs in controlled environments that minimize risk .
Environmental Considerations
This compound is regarded as inherently biodegradable with low potential risk to aquatic organisms. This characteristic aligns with the increasing emphasis on environmentally friendly practices within chemical manufacturing .
Summary Table: Applications of this compound
Application Area | Specific Use | Key Findings |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Effective cytotoxicity against cancer cells |
Agriculture | Synthesis of agrochemicals | Development of safer pesticides |
Industrial (Dyes) | Production of pigments | Preferred for stability and color variety |
Safety | Low toxicity profile | Controlled handling reduces health risks |
Environmental Impact | Biodegradable | Low risk to aquatic life |
Mechanism of Action
The mechanism of action of acetoacetanilide involves its ability to undergo various chemical reactions due to the presence of reactive keto and amide groups. These groups participate in hydrogen bonding, condensation, and coupling reactions, making this compound a versatile intermediate in organic synthesis . The compound’s reactivity is largely influenced by its keto-amide tautomerism, which allows it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Acetoacetamide: Lacks the phenyl group, making it less reactive in certain reactions.
Acetoacetate Esters: Used in similar applications but differ in their ester functional group.
Acetoacetanilide’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Biological Activity
Acetoacetanilide, also known as 4-acetamido-3-oxobutanoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its cytotoxic effects and anti-diabetic properties.
This compound is synthesized through the reaction of aniline with diketene. This compound serves as an intermediate in the production of various pharmaceuticals and dyes. Its structure allows for modifications that enhance its biological activity, making it a valuable compound in medicinal chemistry.
Biological Activities
1. Cytotoxicity and Antitumor Activity
This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that the N(4)-methyl(phenyl)thiosemicarbazone complex of this compound exhibits potent antitumor activity. In studies involving Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC), this complex demonstrated a concentration-dependent inhibition of tumor growth, with an IC50 value of 46 µg/ml for the copper complex .
Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) | % Increase in Life Span |
---|---|---|---|
Control | - | 100 ± 10 | - |
Copper Complex | 1 | 80 ± 5 | 20% |
Copper Complex | 5 | 50 ± 8 | 40% |
Copper Complex | 10 | 30 ± 2 | 60% |
Cyclophosphamide | Standard | 20 ± 3 | 80% |
2. Anti-Diabetic Activity
Recent studies have explored the anti-diabetic properties of this compound. The compound has been shown to exhibit significant glucose-lowering effects in diabetic models, suggesting its potential as a therapeutic agent for managing diabetes . The mechanism appears to involve the modulation of glucose metabolism and enhancement of insulin sensitivity.
The biological activity of this compound is largely attributed to its metabolic conversion to aniline or related metabolites, which are known to induce methemoglobinemia—a condition characterized by elevated levels of methemoglobin in the blood. This can lead to hematotoxic effects, including reduced oxygen transport capacity . However, at lower doses, this compound does not exhibit severe toxicity, indicating a potential therapeutic window for its use in clinical applications.
Case Studies
Case Study: Cytotoxicity in Cancer Models
A study investigated the effects of this compound on DLA-induced tumors in mice. Mice treated with varying doses of the copper complex showed a marked reduction in tumor volume compared to controls, demonstrating the compound's potential as an anticancer agent. The survival rates were significantly improved in treated groups, highlighting its efficacy in prolonging life expectancy in cancer-bearing animals .
Case Study: Anti-Diabetic Effects
In another investigation focusing on diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to untreated controls. The study concluded that this compound could be beneficial in managing diabetes through its insulin-sensitizing properties .
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the solubility of acetoacetanilide in organic solvents?
Methodological Answer: Solubility determination involves preparing binary (solid + liquid) systems at controlled temperatures (e.g., 272.25–324.15 K) and measuring equilibrium concentrations using gravimetric or UV-Vis spectroscopic methods. For example, Li and Wu (2023) analyzed this compound solubility in 16 solvents, identifying ethanol and acetone as high-solubility solvents (>0.1 mol/L at 298 K), while hexane exhibited negligible solubility (<0.001 mol/L). Key steps include:
- Pre-saturating solvents with this compound under agitation.
- Filtering undissolved solids and quantifying dissolved material via mass loss or absorbance calibration.
- Validating data with thermodynamic models like the modified Apelblat equation .
Q. What laboratory synthesis methods are recommended for this compound?
Methodological Answer: this compound is typically synthesized via acetylation of aniline with diketene or ethyl acetoacetate. A green chemistry approach involves catalytic condensation using TiO₂ nanoparticles in imidazolium-based ionic liquids, achieving yields >85% at 90°C. Critical parameters include:
- Maintaining stoichiometric ratios (aniline:acetylating agent = 1:1.2).
- Optimizing reaction time (4–6 hours) and temperature (80–90°C).
- Purifying via recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques characterize this compound purity and structural identity?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹).
- ¹H NMR : Confirm proton environments (e.g., methylene protons at δ 3.4–3.6 ppm, aromatic protons at δ 7.2–7.6 ppm).
- XRD : Verify crystalline structure against reference patterns (e.g., monoclinic P2₁/c space group). Purity is assessed via melting point (85–87°C) and HPLC (≥98% peak area) .
Advanced Research Questions
Q. How can thermodynamic models resolve discrepancies in this compound solubility data across studies?
Methodological Answer: Conflicting solubility values often arise from variations in solvent polarity or temperature calibration. Researchers should:
- Apply the Hildebrand solubility parameter (δ) to correlate solvent polarity with solubility trends.
- Use the van’t Hoff equation to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution, identifying outliers.
- Validate models (e.g., λh, NRTL) using Akaike Information Criterion (AIC) to select the best-fit approach. For instance, Li and Wu (2023) reported δ = 22.1 MPa¹/² for this compound, aligning with high solubility in δ ≈ 20–24 MPa¹/² solvents .
Q. What computational strategies elucidate this compound’s tautomerism and intermolecular interactions?
Methodological Answer:
- DFT (B3LYP/6-311++G )**: Optimize geometries of keto-enol tautomers, revealing the keto form as energetically favorable (ΔE ≈ 8–12 kJ/mol).
- NBO Analysis : Quantify hyperconjugation (e.g., LP(O) → σ*(C-O) stabilization energy ≈ 30 kcal/mol).
- IR Spectroscopy : Detect tautomer-specific bands (e.g., enol O-H stretch at ~3200 cm⁻¹). Intermolecular hydrogen bonding (O–H∙∙∙O, N–H∙∙∙O) in dimers reduces total energy by ~25 kJ/mol, as shown by Oznobikhina et al. (2022) .
Q. How should researchers address contradictions between experimental and theoretical data on this compound’s structural properties?
Methodological Answer:
- Error Analysis : Compare experimental XRD bond lengths (e.g., C=O = 1.22 Å) with DFT-predicted values (1.24 Å), assessing systematic biases.
- Sensitivity Testing : Vary computational parameters (basis set, solvation model) to quantify uncertainty.
- Multi-Method Validation : Cross-reference NMR chemical shifts with GIAO-DFT calculations or Raman spectra. Discrepancies in hydrogen bond strengths (e.g., IR vs. DFT) may require recalibrating vibrational frequency scaling factors .
Properties
IUPAC Name |
3-oxo-N-phenylbutanamide | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
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InChI Key |
DYRDKSSFIWVSNM-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
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Molecular Formula |
C10H11NO2 | |
Record name | ACETOACETANILIDE | |
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DSSTOX Substance ID |
DTXSID0024397 | |
Record name | Acetoacetanilide | |
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Molecular Weight |
177.20 g/mol | |
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Physical Description |
Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | ACETOACETANILIDE | |
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Record name | Butanamide, 3-oxo-N-phenyl- | |
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Boiling Point |
Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |
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Flash Point |
325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |
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Density |
1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |
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Color/Form |
WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |
CAS No. |
102-01-2, 86349-51-1 | |
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Record name | ACETOACETANILIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |
Record name | ACETOACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ACETOACETANILIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2669 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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